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This guide provides a comprehensive comparison of Vesicle-associated membrane protein-

associated protein A (VapA) and VapB, two integral Endoplasmic Reticulum (ER) proteins

crucial for maintaining cellular homeostasis through the formation of membrane contact sites

(MCS). This document summarizes their structural similarities and differences, their roles in

tethering the ER to other organelles, and highlights isoform-specific functions supported by

experimental data.

Structural and Functional Overview
VapA and VapB are highly homologous type II transmembrane proteins embedded in the ER

membrane.[1][2][3] They share a conserved architecture consisting of an N-terminal Major

Sperm Protein (MSP) domain, a central coiled-coil domain, and a C-terminal transmembrane

domain that anchors the protein to the ER.[1][3] The cytosolic MSP domain is key to their

function, as it recognizes and binds to proteins containing a "two phenylalanines in an acidic

tract" (FFAT) motif.[1][3][4] This interaction forms a protein bridge, tethering the ER to other

organelles such as the mitochondria, Golgi apparatus, endosomes, and peroxisomes, creating
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MCS.[1] These MCS are not sites of membrane fusion but rather platforms for inter-organelle

communication, facilitating processes like lipid transport, calcium homeostasis, and autophagy.

[1]

While often considered functionally redundant due to their high sequence similarity (63%

identity and 83% similarity), emerging evidence suggests that VapA and VapB can have

distinct, non-overlapping roles in cellular processes.[3][5][6] Loss of either VapA or VapB alone

can have minor effects on overall ER-organelle contacts, suggesting a degree of

compensation.[1] However, specific cellular contexts and interactions reveal isoform-specific

functions.

Comparative Analysis of ER-Tethering Function
Binding to FFAT Motifs
Both VapA and VapB utilize their MSP domains to bind to FFAT motifs present in a wide array

of proteins located on other organelles. Key residues within the MSP domain, K94 and M96 in

VapA and K87 and M89 in VapB, are critical for this interaction.[1][3] While both isoforms bind

to the canonical FFAT motif, variations in the FFAT sequence and post-translational

modifications, such as phosphorylation (phospho-FFAT), can influence binding affinities and

potentially confer specificity for either VapA or VapB.[3] Some studies have suggested that

certain FFAT-motif-containing proteins may preferentially bind to VapB over VapA.[7] However,

a comprehensive quantitative comparison of binding affinities across a range of FFAT motifs is

not yet available in the literature.

Role in ER-Mitochondria Contact Sites
ER-mitochondria contact sites are crucial for calcium homeostasis, lipid metabolism, and the

regulation of apoptosis and autophagy. Both VapA and VapB are implicated in forming these

contacts by interacting with proteins on the outer mitochondrial membrane, such as PTPIP51.

[1][8] While both isoforms can interact with PTPIP51, much of the research on ER-mitochondria

tethering has focused on VapB.[8][9][10][11]

A significant distinction between the two isoforms lies in the pathological consequences of

mutations. The P56S mutation in the MSP domain of VapB is linked to amyotrophic lateral

sclerosis (ALS).[1] This mutation leads to the formation of insoluble aggregates, a phenotype
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not observed with the corresponding mutation in VapA.[7][12] This suggests a unique role or

regulation of VapB in neuronal cells.

Feature VapA VapB Reference

Interaction with

PTPIP51
Yes Yes [8]

P56S Mutation

Phenotype
No aggregation

Forms insoluble

aggregates, linked to

ALS

[7][12]

Role in ER-Golgi and ER-Endosome Contact Sites
VapA appears to play a more prominent role in the regulation of ER-to-Golgi transport.

Overexpression of VapA, but not VapB, has been shown to inhibit the transport of membrane

proteins from the ER to the Golgi.[12][13] This effect is rescued by the overexpression of a

FFAT motif-containing peptide, indicating that the tethering function of VapA is central to this

process.[12][13]

At ER-endosome contacts, both VapA and VapB are involved in regulating the levels of

phosphatidylinositol-4-phosphate (PI4P).[14] However, in certain cell types, VapB can

compensate for the loss of VapA in maintaining PI4P homeostasis at the Golgi and endosomes.

[5]

Function VapA VapB Reference

ER-to-Golgi Transport
Inhibits when

overexpressed

No significant

inhibition
[12][13]

PI4P Homeostasis Involved
Can compensate for

VapA loss
[5][14]

Role in ER-Plasma Membrane Contact Sites
At ER-plasma membrane (PM) contacts, VapA has a specific, non-redundant function in

maintaining the levels of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[5] Depletion of
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VapA leads to a decrease in PM PI(4,5)P2, a phenotype that cannot be compensated for by

VapB.[5] This highlights a specific role for VapA in regulating lipid composition at the plasma

membrane, which is crucial for cell motility.[5] Both VapA and VapB have been identified as

interacting partners for the Kv2.1 ion channel at ER-PM junctions in neurons.[15][16]

Function VapA VapB Reference

PM PI(4,5)P2

Homeostasis
Required

Cannot compensate

for VapA loss
[5]

Interaction with Kv2.1 Yes Yes [15][16]

Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify VapA/VapB
Interactions
This protocol describes the co-immunoprecipitation of VapA or VapB with a putative interacting

protein (Protein X) from cultured mammalian cells.

Materials:

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibody against VapA or VapB

Antibody against Protein X

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

SDS-PAGE gels and Western blotting reagents

Procedure:
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Cell Lysis:

Culture cells to ~80-90% confluency.

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant (cell lysate).

Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with the primary antibody (anti-VapA or anti-VapB)

overnight at 4°C with gentle rotation.

Add protein A/G beads and incubate for 2-4 hours at 4°C.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads 3-5 times with ice-cold wash buffer.

Elution:

Elute the protein complexes from the beads by adding elution buffer and incubating at

room temperature or by boiling in SDS-PAGE sample buffer.

Analysis:

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against

VapA/VapB and Protein X.
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Fluorescence Microscopy to Analyze ER-Organelle Co-
localization
This protocol outlines a method to visualize and quantify the co-localization of VapA or VapB

with a specific organelle marker.

Materials:

Cells expressing fluorescently tagged VapA or VapB (e.g., GFP-VapA)

Fluorescent marker for the organelle of interest (e.g., MitoTracker for mitochondria, or an

antibody against an organelle-specific protein)

Fixative (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Mounting medium with DAPI

Confocal microscope

Procedure:

Cell Culture and Transfection:

Seed cells on coverslips in a multi-well plate.

Transfect cells with the fluorescently tagged VapA/VapB construct.

Labeling and Fixation:

If using a live-cell dye like MitoTracker, incubate the cells according to the manufacturer's

instructions.

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

If using an antibody for the organelle marker, permeabilize the cells with permeabilization

buffer for 10 minutes.
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Block with a suitable blocking buffer and incubate with the primary and then fluorescently

labeled secondary antibodies.

Mounting and Imaging:

Wash the coverslips and mount them on microscope slides using mounting medium with

DAPI.

Image the cells using a confocal microscope, acquiring images in the appropriate

channels.

Analysis:

Quantify the degree of co-localization between the VapA/VapB signal and the organelle

marker using image analysis software (e.g., ImageJ with the Coloc 2 plugin) to calculate

Pearson's correlation coefficient or Mander's overlap coefficient.

Visualizing VapA/VapB-Mediated ER Tethering
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Conclusion
VapA and VapB are critical for establishing and maintaining ER-organelle contact sites, playing

fundamental roles in a variety of cellular processes. While they exhibit a significant degree of

functional redundancy, evidence for isoform-specific roles is growing. VapA appears to have a

more specialized function in ER-to-Golgi transport and plasma membrane lipid homeostasis,

whereas VapB is more prominently linked to certain neurodegenerative diseases like ALS.

Future research focusing on direct quantitative comparisons of their binding affinities to a wider

range of FFAT-containing proteins and a more detailed analysis of their individual contributions

to the formation and stability of different MCS will be crucial to fully elucidate their distinct and

overlapping functions. This deeper understanding will be invaluable for developing therapeutic

strategies targeting pathologies associated with dysfunctional ER contact sites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1177521/docs?utm_src=pdf-body-img#vapa-vs-vapb-a-comparative-guide-to-their-function-in-er-tethering
https://www.benchchem.com/product/b1177521?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177521?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. The Interactome of the VAP Family of Proteins: An Overview - PMC
[pmc.ncbi.nlm.nih.gov]

2. VAPA - Wikipedia [en.wikipedia.org]

3. Stranger Twins: A Tale of Resemblance and Contrast Between VAP Proteins - PMC
[pmc.ncbi.nlm.nih.gov]

4. VAPB/ALS8 interacts with FFAT-like proteins including the p97 cofactor FAF1 and the
ASNA1 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

5. biorxiv.org [biorxiv.org]

6. Frontiers | VAP Proteins – From Organelle Tethers to Pathogenic Host Interactors and
Their Role in Neuronal Disease [frontiersin.org]

7. What the VAP: The Expanded VAP Family of Proteins Interacting With FFAT and FFAT-
Related Motifs for Interorganellar Contact - PMC [pmc.ncbi.nlm.nih.gov]

8. Structural and functional studies of the VAPB-PTPIP51 ER-mitochondria tethering proteins
in neurodegenerative diseases | springermedizin.de [springermedizin.de]

9. researchgate.net [researchgate.net]

10. Mitochondria‐associated endoplasmic reticulum membranes tethering protein VAPB‐
PTPIP51 protects against ischemic stroke through inhibiting the activation of autophagy -
PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. journals.biologists.com [journals.biologists.com]

13. journals.biologists.com [journals.biologists.com]

14. Endosome-ER Contacts Control Actin Nucleation and Retromer Function through VAP-
Dependent Regulation of PI4P - PMC [pmc.ncbi.nlm.nih.gov]

15. Identification of VAPA and VAPB as Kv2 Channel-Interacting Proteins Defining
Endoplasmic Reticulum-Plasma Membrane Junctions in Mammalian Brain Neurons -
PubMed [pubmed.ncbi.nlm.nih.gov]

16. jneurosci.org [jneurosci.org]

To cite this document: BenchChem. [VapA vs. VapB: A Comparative Guide to their Function
in ER-Tethering]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177521/docs#vapa-vs-vapb-a-comparative-guide-
to-their-function-in-er-tethering]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8306308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8306308/
https://en.wikipedia.org/wiki/VAPA
https://pmc.ncbi.nlm.nih.gov/articles/PMC10345920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10345920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4068158/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4068158/
https://www.biorxiv.org/content/10.1101/2022.10.17.512434.full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2022.895856/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2022.895856/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610837/
https://www.springermedizin.de/structural-and-functional-studies-of-the-vapb-ptpip51-er-mitocho/50716488
https://www.springermedizin.de/structural-and-functional-studies-of-the-vapb-ptpip51-er-mitocho/50716488
https://www.researchgate.net/figure/Comparisons-of-VAPB-interactions-with-mitochondria-associated-and-non-mitochondria_fig2_377663458
https://pmc.ncbi.nlm.nih.gov/articles/PMC10999572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10999572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10999572/
https://www.researchgate.net/figure/Overexpression-of-VAPB-and-or-PTPIP51-increases-ER-mitochondria-associations-in-CV-1_fig8_262816008
https://journals.biologists.com/jcs/article/121/18/3052/30203/FFAT-rescues-VAPA-mediated-inhibition-of-ER-to
https://journals.biologists.com/jcs/article-abstract/121/18/3052/30203/FFAT-rescues-VAPA-mediated-inhibition-of-ER-to
https://pmc.ncbi.nlm.nih.gov/articles/PMC4963242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4963242/
https://pubmed.ncbi.nlm.nih.gov/30012696/
https://pubmed.ncbi.nlm.nih.gov/30012696/
https://pubmed.ncbi.nlm.nih.gov/30012696/
https://www.jneurosci.org/content/jneuro/38/35/7562.full.pdf
https://www.benchchem.com/product/b1177521/docs#vapa-vs-vapb-a-comparative-guide-to-their-function-in-er-tethering
https://www.benchchem.com/product/b1177521/docs#vapa-vs-vapb-a-comparative-guide-to-their-function-in-er-tethering
https://www.benchchem.com/product/b1177521/docs#vapa-vs-vapb-a-comparative-guide-to-their-function-in-er-tethering
https://www.benchchem.com/product/b1177521/docs#vapa-vs-vapb-a-comparative-guide-to-their-function-in-er-tethering
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177521?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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